molecular formula C23H23ClN2OSi B8124746 6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole

6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole

Cat. No.: B8124746
M. Wt: 407.0 g/mol
InChI Key: OVGFTBCEAZTEMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an indazole core. The TBDPS group is known for its stability and resistance to acidic hydrolysis, making it a valuable protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole typically involves the protection of a hydroxyl group using TBDPS chloride (TBDPSCl) and imidazole in a solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the mixture is quenched with methanol, and the product is purified by silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Deprotection: TBAF in a suitable solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while deprotection reactions yield the corresponding hydroxylated indazole.

Scientific Research Applications

6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole involves its interaction with specific molecular targets. The TBDPS group provides stability, allowing the compound to participate in various reactions without premature deprotection. The chloro substituent can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Tert-butyldiphenylsilyloxy)-3-chloroindazole is unique due to the combination of the TBDPS protecting group and the chloroindazole core. This combination provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

tert-butyl-[(3-chloro-2H-indazol-6-yl)oxy]-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2OSi/c1-23(2,3)28(18-10-6-4-7-11-18,19-12-8-5-9-13-19)27-17-14-15-20-21(16-17)25-26-22(20)24/h4-16H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGFTBCEAZTEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC4=NNC(=C4C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.